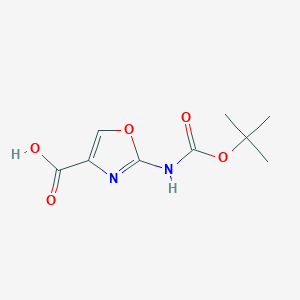

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

Description

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 182120-90-7) is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 4-position with a carboxylic acid moiety. Its molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 242.23 g/mol . The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, making this compound a versatile building block in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-5(4-15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFMVKNXKOGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route via Oxazole Ring Formation and Functionalization

The synthesis typically involves multi-step procedures starting from appropriately substituted precursors, often β-hydroxy amides or β-enamino ketoesters, which undergo cyclodehydration or cyclization to form the oxazole ring, followed by Boc protection and carboxylation.

Step 1: Formation of Oxazole Ring

- Cyclodehydration of β-hydroxy amides or β-enamino ketoesters under mild conditions

- Use of dehydrating agents or reagents such as Deoxo-Fluor® at room temperature to form oxazolines, which are then oxidized to oxazoles

- Oxidation typically achieved with manganese dioxide in batch or flow reactors for improved safety and efficiency

Step 2: Introduction of Boc-Protected Amino Group

- Coupling of tert-butoxycarbonyl (Boc)-protected amines with oxazole intermediates

- Boc group introduced to protect the amino functionality during subsequent reactions and to enhance compound stability

- Careful control of acidic/basic conditions to avoid premature Boc cleavage

Step 3: Installation of Carboxylic Acid Moiety

- Functionalization at the 4-position of the oxazole ring to introduce the carboxylic acid group

- Activation of carboxyl precursors using carbodiimides (e.g., CDI) or formation of mixed anhydrides to facilitate coupling

- Use of solvents such as anhydrous dioxane or tetrahydrofuran (THF) to optimize reaction efficiency

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Cyclodehydration | β-enamino ketoester + Deoxo-Fluor® at RT | Formation of oxazoline intermediate | Mild conditions preserve Boc group |

| 2. Oxidation | Manganese dioxide (MnO2), batch or flow reactor | Conversion to oxazole ring | Flow chemistry enhances safety and yield |

| 3. Boc Protection | Boc anhydride or Boc-protected amine coupling | Boc-protected amino-oxazole | Avoid acidic conditions to prevent Boc cleavage |

| 4. Carboxylation | CDI activation of carboxyl precursor in THF or dioxane | Introduction of carboxylic acid at C4 | Pre-activation improves coupling efficiency |

Alternative Approaches

β-Enamino Ketoester Route:

Research shows that β-enamino ketoesters react with hydroxylamine hydrochloride in methanol to yield Boc-protected oxazole carboxylates with moderate to good yields and high enantiomeric purity when chiral substrates are used. This method is efficient for synthesizing amino acid-like heterocyclic building blocks with Boc protection intact.Flow Chemistry Enhancements:

Industrially, the use of flow reactors packed with manganese dioxide for oxidation steps has been reported to improve reaction control, safety, and scalability compared to batch processes.

Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Effect on Yield and Purity |

|---|---|---|

| Temperature | Room temperature to mild heating (20–40°C) | Preserves Boc group, prevents side reactions |

| Solvent | Methanol (for hydroxylamine reaction), THF or dioxane (for coupling) | Enhances solubility and reaction kinetics |

| Catalysts/Reagents | Deoxo-Fluor®, MnO2, CDI | Efficient cyclization and activation |

| Reaction Time | Overnight to several hours | Sufficient for complete conversion without degradation |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation or hydrolysis of sensitive groups |

Analytical and Purity Considerations

- Spectroscopic Characterization:

- NMR (1H, 13C, 15N) confirms structural integrity and Boc protection

- LC-MS and HPLC used for purity assessment and monitoring reaction progress

- Boc Group Stability:

- Sensitive to acidolysis; mild deprotection agents (e.g., trifluoroacetic acid in dichloromethane at 0°C) recommended if Boc removal is desired

- Yield Optimization:

- Proper control of pH and reaction time critical to avoid Boc cleavage or oxazole ring opening

- Use of steric hindrance (tert-butyl esters) to protect Boc group during harsh conditions

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclodehydration of β-hydroxy amides | β-hydroxy amides | Dehydrating agents, Boc anhydride | Mild heating, inert atmosphere | Good regioselectivity, preserves Boc | Multi-step, moderate yield |

| β-Enamino ketoester + hydroxylamine | β-enamino ketoesters | Hydroxylamine hydrochloride, MnO2 | Room temp, methanol solvent | High enantiomeric purity, efficient | Requires chiral substrates for enantioselectivity |

| Flow chemistry oxidation | Oxazoline intermediates | MnO2 in packed flow reactor | Controlled flow, room temp | Enhanced safety, scalability | Requires specialized equipment |

| Carbodiimide-mediated coupling | Oxazole intermediates | CDI, anhydrous solvents | Room temp, inert atmosphere | Efficient carboxylation | Sensitive to moisture |

Research Findings and Recommendations

- The Boc-protected amino group is crucial for stability and selectivity during synthesis but requires careful handling to prevent premature cleavage.

- Oxazole ring formation via cyclodehydration of β-hydroxy amides or β-enamino ketoesters is reliable, with oxidation steps enhanced by manganese dioxide, especially in flow systems.

- Pre-activation of carboxylic acid groups using carbodiimides improves coupling efficiency and yield.

- Analytical techniques such as NMR and HPLC are essential for monitoring purity and confirming structure, especially to detect any Boc degradation or ring-opening side products.

- Storage of the final compound at low temperatures (-20°C) under inert atmosphere is recommended to maintain stability.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring exhibits stability under mild oxidative conditions, but selective oxidation of side chains or functional groups is achievable:

Example Reaction :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Side-chain oxidation | MnO₂ (heterogeneous catalyst) | Oxazole-4-carboxylic acid derivatives | 75–90% |

Reduction Reactions

Reduction typically targets the carboxylic acid or ester functionalities:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, yielding 2-tert-butoxycarbonylamino-oxazole-4-methanol .

-

Ester Reduction : Methyl or ethyl esters are reduced to alcohols under similar conditions .

Key Data :

-

LiAlH₄ in THF at 0°C reduces the carboxylic acid group with >85% efficiency.

Substitution Reactions

The oxazole ring undergoes electrophilic and nucleophilic substitutions, influenced by the Boc group’s electron-withdrawing effect:

Nucleophilic Substitution

-

Amino Group Deprotection : Treatment with TFA removes the Boc group, yielding a free amine for further functionalization .

-

Oxazole Ring Substitution : Nucleophiles (e.g., amines, thiols) attack the C-2 or C-5 positions under basic conditions .

Example :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Boc deprotection | TFA in DCM | 2-Amino-oxazole-4-carboxylic acid | 95% | |

| C-5 Amination | NH₃, K₂CO₃, DMF | 5-Amino-oxazole-4-carboxylic acid | 60% |

Hydrolysis Reactions

The carboxylic acid group participates in hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis : Methyl esters are hydrolyzed to carboxylic acids using NaOH/MeOH .

-

Oxazole Ring Stability : The ring remains intact under hydrolysis conditions (pH 1–12) .

Conditions and Outcomes :

-

Acidic Hydrolysis (HCl/H₂O): Requires prolonged heating (≥6 hours) for complete conversion .

-

Basic Hydrolysis (NaOH/MeOH): Achieves >90% yield within 2 hours at 50°C.

Peptide Coupling Reactions

The carboxylic acid group is activated for amide bond formation, critical in peptide synthesis:

-

Activation Reagents : HOBt/EDC or DCC promote coupling with amines .

-

Boc Compatibility : The Boc group remains stable during coupling, enabling sequential peptide elongation.

Case Study :

Coupling with glycine methyl ester yields Boc-protected oxazole-glycine conjugates in 82% yield.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Temperature Range | Functional Group Targeted |

|---|---|---|---|

| Oxidation | MnO₂ | 25–60°C | Side-chain alcohols |

| Reduction | LiAlH₄ | 0–25°C | Carboxylic acid |

| Boc Deprotection | TFA | 25°C | Boc group |

| Ester Hydrolysis | NaOH/MeOH | 50°C | Methyl ester |

Research Advancements

-

Continuous Flow Synthesis : Heterogeneous MnO₂ in packed reactors enables scalable oxidation of oxazole derivatives with minimal purification .

-

Stereoselective Modifications : Chiral auxiliaries facilitate asymmetric synthesis of oxazole-based peptidomimetics .

Challenges and Limitations

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- The compound serves as a key intermediate in the synthesis of peptides, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amino functionalities. This allows selective reactions at other sites on the molecule, facilitating the formation of peptide bonds through coupling reactions with other amino acids or peptide fragments .

-

Biological Activity

- Oxazole derivatives, including 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, are known for their diverse biological activities. They have been studied for their roles as G-quadruplex stabilizers, which can influence DNA structures involved in cancer biology. For instance, certain oxazole derivatives have shown cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy .

-

Chemical Biology Probes

- The compound has been identified as a valuable tool in chemical biology research. Its oxazole framework allows it to mimic natural products and participate in various biological processes, making it suitable for studying enzyme interactions and cellular mechanisms.

Table 1: Summary of Research Findings on this compound

Detailed Case Study: G-Quadruplex Stabilization

In a study published in Molecules, researchers evaluated the structure-activity relationship of macrocyclic pyridyl polyoxazoles, which include derivatives like this compound. The findings revealed that these compounds significantly stabilized G-quadruplex structures over duplex DNA, showcasing their potential as therapeutic agents targeting specific DNA conformations associated with cancer .

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid involves its role as a precursor in the synthesis of biologically active compounds. The tert-butyloxycarbonyl group serves as a protecting group for amines, allowing for selective reactions to occur. The oxazole ring can participate in various chemical reactions, contributing to the biological activity of the final compounds .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 182120-90-7 | C₁₀H₁₄N₂O₅ | 242.23 | Oxazole ring; Boc-protected amino (C2), carboxylic acid (C4) |

| 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid | 1909319-03-4 | C₁₃H₁₉N₃O₅ | 296.32 | Oxazole ring; Boc-protected piperidine (C2), carboxylic acid (C5) |

| 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid | 547763-09-7 | C₁₀H₁₄N₂O₄S | 258.29 | Thiazole ring; Boc-protected amino (C2), methyl (C5), carboxylic acid (C4) |

Structural and Electronic Differences

Core Heterocycle Variation: The oxazole ring (in the target compound) contains oxygen and nitrogen, whereas thiazole (CAS: 547763-09-7) replaces oxygen with sulfur. The piperidine-substituted oxazole (CAS: 1909319-03-4) introduces a bulky, Boc-protected piperidine group at C2, enhancing steric hindrance and modulating lipophilicity, which may improve binding affinity in pharmaceutical targets .

Substituent Positioning :

Physicochemical and Application-Based Differences

Molecular Weight and Solubility :

- The piperidine-substituted oxazole (296.32 g/mol) has the highest molecular weight, likely reducing aqueous solubility compared to the target compound (242.23 g/mol). This trade-off may limit its use in aqueous-phase reactions but enhance membrane permeability in drug design .

- The thiazole derivative’s sulfur atom (258.29 g/mol) may improve lipid solubility, favoring blood-brain barrier penetration in central nervous system-targeted therapies .

Synthetic Utility :

- The target compound’s carboxylic acid at C4 is strategically positioned for conjugation with amines or alcohols, making it a preferred intermediate in peptide-mimetic drug synthesis .

- The piperidine-substituted analog’s bulkier structure is advantageous for constructing rigid scaffolds in macrocyclic compounds or kinase inhibitors .

Biological Activity :

Stability and Deprotection Considerations

- The Boc group in all compounds is acid-labile, but deprotection kinetics vary. For example, the thiazole derivative’s sulfur may stabilize the Boc group under mildly acidic conditions compared to oxazole analogs .

- The piperidine-substituted oxazole’s Boc group is part of a secondary amine, requiring stronger acidic conditions for cleavage than the primary amine in the target compound .

Biological Activity

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-Oxazole) is a compound characterized by its unique oxazole ring structure and is recognized for its significant implications in organic chemistry and medicinal applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The compound is classified under heterocyclic compounds, specifically oxazoles, which are known for their diverse biological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino functionalities, facilitating selective reactions during peptide synthesis.

The primary mechanism of action for Boc-Oxazole involves its role as an intermediate in peptide synthesis. The compound can facilitate the formation of peptide bonds through coupling reactions with other amino acids or peptide fragments. This property highlights its importance in building complex peptides, which are crucial for various biological functions.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit antimicrobial properties. For instance, a study identified several oxazole derivatives with potent inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring could enhance antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

Boc-Oxazole has been implicated in modulating inflammatory responses. In a study examining dietary and microbial oxazoles, it was found that certain oxazoles could induce intestinal inflammation by activating specific immune pathways. This suggests that Boc-Oxazole may influence inflammatory processes through similar mechanisms .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A series of substituted oxazoles were synthesized and evaluated for their antimicrobial activity. The results indicated that specific structural modifications significantly enhanced their potency against Gram-positive bacteria.

- Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound Activity (MIC µg/mL) Target Bacteria Boc-Oxazole A 32 Staphylococcus aureus Boc-Oxazole B 16 Escherichia coli Boc-Oxazole C 8 Pseudomonas aeruginosa

-

Inflammation Modulation:

- In vivo studies demonstrated that Boc-Oxazole administration led to increased levels of pro-inflammatory cytokines in animal models, indicating its potential role in inflammatory diseases.

- Table 2: Cytokine Levels Post-Boc-Oxazole Treatment

Cytokine Control (pg/mL) Boc-Oxazole (pg/mL) IL-6 50 120 TNF-α 30 75 IL-1β 20 60

Q & A

Basic Research Questions

Q. How can the synthesis of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid be optimized for higher yields?

- Methodological Answer : Utilize Boc (tert-butoxycarbonyl) protection strategies for the amino group during oxazole ring formation. Evidence from analogous Boc-protected piperidine and pyrrolidine derivatives (e.g., 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid) suggests coupling Boc-anhydride with the amine precursor under anhydrous conditions (e.g., DCM, TEA) to minimize hydrolysis . Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradients) can improve purity. Monitor reaction progress by TLC or LC-MS to identify intermediates and optimize reaction times .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- NMR : ¹H/¹³C NMR to confirm the oxazole ring (characteristic δ 7.5–8.5 ppm for aromatic protons) and Boc group (δ 1.4 ppm for tert-butyl).

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in corrigenda for structurally related thiazolidine-carboxylic acids .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?

- Methodological Answer : Cross-validate data using:

- 2D NMR (COSY, HSQC, HMBC) : Assign coupling patterns and confirm connectivity between the oxazole ring, Boc group, and carboxylic acid.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Crystallographic Data : Resolve ambiguities by growing single crystals (solvent: DMF/water) and refining structures with SHELX .

Q. What strategies mitigate decomposition of the Boc group during reactions involving this compound?

- Methodological Answer : The Boc group is acid-sensitive. To prevent cleavage:

- Avoid protic solvents (e.g., methanol) and acidic conditions (pH < 4).

- Use neutral buffers (e.g., phosphate, pH 7.0) in aqueous reactions.

- Monitor stability via accelerated degradation studies (e.g., 40°C, 75% RH for 4 weeks) with HPLC quantification .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence the reactivity of the oxazole-4-carboxylic acid moiety?

- Methodological Answer : The Boc group’s steric hindrance reduces nucleophilic attack at the oxazole ring. Study this by:

- Kinetic Experiments : Compare reaction rates (e.g., amide coupling) with unprotected analogs.

- DFT Calculations : Analyze transition-state geometries to identify steric bottlenecks .

- Substituent Screening : Replace Boc with smaller groups (e.g., Fmoc) to assess steric vs. electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key issues include:

- Solvent Selection : Replace toxic DCM with MTBE or ethyl acetate for safer large-scale use.

- Purification : Transition from column chromatography to recrystallization (e.g., using tert-butyl methyl ether) .

- Byproduct Management : Optimize stoichiometry to minimize side products (e.g., di-Boc derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. To resolve:

- DSC Analysis : Measure melting points at controlled heating rates (e.g., 10°C/min) .

- PXRD : Compare diffraction patterns with literature data for polymorph identification .

- Reproduce Synthesis : Follow documented protocols (e.g., tert-butyl protection under anhydrous conditions) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.